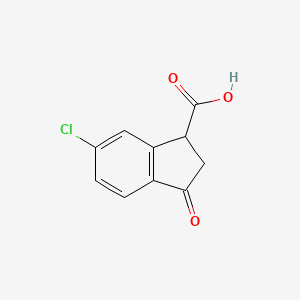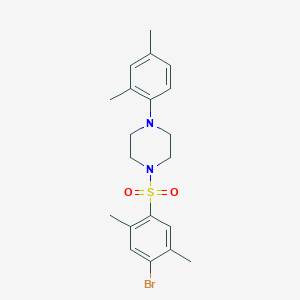![molecular formula C12H21NO B2717393 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol CAS No. 2228355-78-8](/img/structure/B2717393.png)
1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as Nopol , is a bicyclic primary alcohol with a gently balsamic smell evoking camphor tree bark . It is used as a constituent of woody-type odors in detergents or cosmetics .
Synthesis Analysis
The synthesis of similar bicyclic structures has been explored in the literature . An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For example, Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- has a molecular weight of 152.2334 .Chemical Reactions Analysis
While specific chemical reactions involving “1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol” are not available, it’s worth noting that similar bicyclic structures have been synthesized using [2 + 2] cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a molecular weight of 282.4g/mol .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The study by Lee et al. (2009) discussed the Au(I)-catalyzed cycloisomerization reaction of amide- or ester-tethered 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones, showing the potential of bicyclic compounds in facilitating complex chemical transformations. Computational investigations suggested a stepwise cyclization and skeletal rearrangement as the probable reaction pathway, underlining the role of structural features in reactivity (Lee, Kang, & Chung, 2009).
Synthesis of Aminofurans and Pentafulvenes
Shoji et al. (2017) developed a method for synthesizing 2-aminofuran derivatives, which could be converted into 6-aminopentafulvene derivatives. This showcases the utility of bicyclic structures as intermediates in producing compounds with potential biological activity (Shoji et al., 2017).
Carbocyclic Nucleosides Synthesis
Hřebabecký, Masojídková, and Holý (2005) explored the synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic alcohols. Their work illustrates the application of bicyclic compounds in the synthesis of nucleoside analogues, highlighting their potential in therapeutic development (Hřebabecký, Masojídková, & Holý, 2005).
Polymer Science
Sutthasupa, Sanda, and Masuda (2008) reported on the copolymerization of amino acid functionalized norbornene monomers, leading to amphiphilic block copolymers that form reverse micelles. This research demonstrates the incorporation of bicyclic structures into polymer chains, affecting the material's properties and potential applications in drug delivery systems (Sutthasupa, Sanda, & Masuda, 2008).
Antioxidant Activity
Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of bicyclic compounds and their heterocyclic analogues. Their findings suggest that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants like linalool. This highlights the potential of bicyclic compounds in developing new antioxidant agents (Stobiecka et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)8-4-5-9(10(11)6-8)12(3,14)7-13/h5,8,10,14H,4,6-7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUXANYKATMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C(C)(CN)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-BENZYL-4-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2717310.png)
![3,5-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)


![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)


![5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2717332.png)
